molecular formula C9H15ClN2O2S B1518047 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1156916-83-4

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1518047
CAS No.: 1156916-83-4
M. Wt: 250.75 g/mol
InChI Key: SYPWLWGKWIMAOE-UHFFFAOYSA-N
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Description

“1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1156916-83-4. It has a molecular weight of 250.75 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15ClN2O2S/c1-6-8 (15 (10,13)14)7 (2)12 (11-6)9 (3,4)5/h1-5H3 . This code can be used to generate the molecular structure of the compound.

Scientific Research Applications

Iron-Catalyzed Mizoroki–Heck Cross-Coupling Reaction

A study demonstrates the use of iron(II) chloride and potassium tert-butoxide in dimethyl sulfoxide (DMSO) for aryl and heteroaryl iodides undergoing stereoselective Mizoroki–Heck C—C cross-coupling reactions with styrenes, which highlights the potential for similar sulfonyl chlorides in catalysis and synthesis processes (Loska, Volla, & Vogel, 2008).

Ionic Liquid Catalysis

Research on the novel ionic liquid 1-sulfopyridinium chloride for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by tandem Knoevenagel–Michael reaction showcases the role of sulfonyl chloride derivatives in facilitating efficient and homogeneous catalysis under mild conditions, thus providing a blueprint for the applications of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in similar contexts (Moosavi-Zare et al., 2013).

Lanthanoid Extraction and Synergism

An investigation into the complexation properties of a pyrazolone derivative for the extraction and separation of trivalent lanthanoids indicates the potential of pyrazole-based compounds, including sulfonyl chlorides, in enhancing the efficiency of metal extraction processes (Atanassova et al., 2014).

Water Oxidation Catalysis

A study on ruthenium complexes based on pyrazole carboxylic acid derivatives, including observations on linkage isomerism and electrochemical behavior, illustrates the utility of pyrazole-based sulfonyl chlorides in developing catalysts for water oxidation, highlighting their potential in energy conversion applications (Mognon, Benet‐Buchholz, & Llobet, 2015).

Self-Assembly in Metallosupramolecular Structures

The self-assembly of a three-dimensional cage through the reaction of a pyrazolylmethyl derivative with palladium chloride demonstrates the structural versatility of pyrazole-based compounds, suggesting potential applications of similar sulfonyl chlorides in the design of complex molecular architectures (Hartshorn & Steel, 1997).

Mechanism of Action

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2S/c1-6-8(15(10,13)14)7(2)12(11-6)9(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPWLWGKWIMAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156916-83-4
Record name 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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